N-((5-((2-(diethylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2,6-difluorobenzamide
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Description
N-((5-((2-(diethylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2,6-difluorobenzamide is a useful research compound. Its molecular formula is C16H20F2N4O2S and its molecular weight is 370.42. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as poly(2-(diethylamino)ethyl methacrylate), have been shown to interact with charged groups on polymer chains
Mode of Action
The exact mode of action of this compound is currently unknown. Based on the structure and properties of similar compounds, it can be hypothesized that it may interact with its targets through electrostatic interactions . The presence of the diethylaminoethyl group could potentially allow for interactions with charged groups on target molecules .
Biochemical Pathways
Similar compounds have been shown to undergo chemical and conformational changes in response to external temperature or ph stimuli . This suggests that the compound could potentially influence biochemical pathways related to these processes.
Pharmacokinetics
Similar compounds have been shown to possess ph-sensitive and temperature-responsive properties , which could potentially influence their bioavailability.
Result of Action
Similar compounds have been shown to undergo conformational changes in response to changes in ph and temperature , suggesting that this compound could potentially have similar effects.
Action Environment
The action of this compound could potentially be influenced by environmental factors such as pH and temperature . For example, similar compounds have been shown to undergo conformational changes in response to changes in these environmental factors .
Properties
IUPAC Name |
N-[[5-[2-(diethylamino)ethylsulfanyl]-1,3,4-oxadiazol-2-yl]methyl]-2,6-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F2N4O2S/c1-3-22(4-2)8-9-25-16-21-20-13(24-16)10-19-15(23)14-11(17)6-5-7-12(14)18/h5-7H,3-4,8-10H2,1-2H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQXMAVMCIXFIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCSC1=NN=C(O1)CNC(=O)C2=C(C=CC=C2F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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